molecular formula C14H16ClNO B11304229 N-{[5-(3-chlorophenyl)furan-2-yl]methyl}propan-2-amine

N-{[5-(3-chlorophenyl)furan-2-yl]methyl}propan-2-amine

Cat. No.: B11304229
M. Wt: 249.73 g/mol
InChI Key: BIMPHTFFPYZOSW-UHFFFAOYSA-N
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Description

{[5-(3-CHLOROPHENYL)FURAN-2-YL]METHYL}(PROPAN-2-YL)AMINE is a complex organic compound that features a furan ring substituted with a chlorophenyl group and an isopropylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[5-(3-CHLOROPHENYL)FURAN-2-YL]METHYL}(PROPAN-2-YL)AMINE typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors such as 1,4-dicarbonyl compounds.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction using chlorobenzene and an appropriate acylating agent.

    Attachment of the Isopropylamine Moiety: The final step involves the nucleophilic substitution of the furan ring with isopropylamine under basic conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

{[5-(3-CHLOROPHENYL)FURAN-2-YL]METHYL}(PROPAN-2-YL)AMINE undergoes various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The chlorophenyl group can be reduced to form the corresponding phenyl derivative.

    Substitution: The amine group can undergo substitution reactions with electrophiles to form various substituted amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are commonly used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the chlorophenyl group may yield phenyl derivatives.

Scientific Research Applications

{[5-(3-CHLOROPHENYL)FURAN-2-YL]METHYL}(PROPAN-2-YL)AMINE has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting neurological disorders.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of {[5-(3-CHLOROPHENYL)FURAN-2-YL]METHYL}(PROPAN-2-YL)AMINE involves its interaction with specific molecular targets. The furan ring and chlorophenyl group can interact with various enzymes or receptors, while the isopropylamine moiety can form hydrogen bonds or ionic interactions with biological molecules. These interactions can modulate the activity of the target molecules, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    {[5-(3-BROMOPHENYL)FURAN-2-YL]METHYL}(PROPAN-2-YL)AMINE: Similar structure but with a bromine atom instead of chlorine.

    {[5-(3-METHOXYPHENYL)FURAN-2-YL]METHYL}(PROPAN-2-YL)AMINE: Similar structure but with a methoxy group instead of chlorine.

Uniqueness

{[5-(3-CHLOROPHENYL)FURAN-2-YL]METHYL}(PROPAN-2-YL)AMINE is unique due to the presence of the chlorophenyl group, which imparts specific electronic and steric properties that can influence its reactivity and interactions with biological targets. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C14H16ClNO

Molecular Weight

249.73 g/mol

IUPAC Name

N-[[5-(3-chlorophenyl)furan-2-yl]methyl]propan-2-amine

InChI

InChI=1S/C14H16ClNO/c1-10(2)16-9-13-6-7-14(17-13)11-4-3-5-12(15)8-11/h3-8,10,16H,9H2,1-2H3

InChI Key

BIMPHTFFPYZOSW-UHFFFAOYSA-N

Canonical SMILES

CC(C)NCC1=CC=C(O1)C2=CC(=CC=C2)Cl

Origin of Product

United States

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